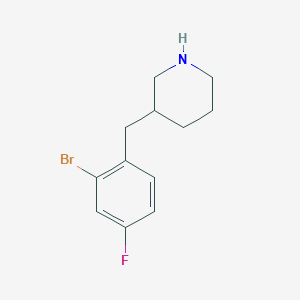

3-(2-Bromo-4-fluorobenzyl)piperidine

Description

Significance of Substituted Piperidine (B6355638) Scaffolds in Contemporary Organic Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry and natural product synthesis. nih.govnih.gov Its prevalence stems from a combination of favorable physicochemical properties and its presence in numerous biologically active molecules. Piperidine-based structures are integral to more than twenty classes of pharmaceuticals, ranging from antipsychotics and antihistamines to analgesics and anticancer agents. nih.govlifechemicals.comresearchgate.net

The significance of the substituted piperidine scaffold is rooted in several key features:

Three-Dimensionality: Unlike flat aromatic rings, the saturated piperidine ring adopts a stable chair conformation, providing a defined three-dimensional geometry. This "3D shape" is crucial for enabling precise and high-affinity interactions with the complex surfaces of biological targets like enzymes and receptors. lifechemicals.com

Structural Versatility: The piperidine ring can be functionalized at multiple positions, allowing for the systematic modification of a molecule's properties. This tunability is essential for optimizing structure-activity relationships (SAR) during the drug discovery process. nbinno.comajchem-a.com

Improved Physicochemical Properties: The incorporation of a piperidine moiety can enhance a molecule's solubility, metabolic stability, and pharmacokinetic profile, which are critical parameters for the development of effective therapeutic agents.

The widespread application of this scaffold is evident in a multitude of FDA-approved drugs, underscoring its status as a "privileged structure" in medicinal chemistry. nih.gov

Table 1: Representative Pharmaceuticals Incorporating a Piperidine Scaffold

| Drug Name | Therapeutic Class | Function of Piperidine Moiety |

|---|---|---|

| Donepezil | Anti-Alzheimer's Agent | Forms a key part of the molecule that interacts with the acetylcholinesterase enzyme. ijnrd.org |

| Fexofenadine | Antihistamine | Provides the core scaffold, with substituents dictating receptor selectivity and reducing CNS side effects. ijnrd.org |

| Methylphenidate | CNS Stimulant | The piperidine ring is central to the pharmacophore responsible for its activity on dopamine (B1211576) and norepinephrine (B1679862) transporters. |

| Haloperidol | Antipsychotic | The N-substituted piperidine is a classic feature of butyrophenone (B1668137) antipsychotics, crucial for dopamine receptor antagonism. |

| Loratadine | Antihistamine | The piperidine ring is a key structural element for binding to the H1 histamine (B1213489) receptor. lifechemicals.com |

Strategic Importance of Halogenated Benzyl (B1604629) Moieties in Complex Molecular Architectures

The benzyl group, a benzene (B151609) ring attached to a CH₂ unit, is a fundamental component in organic synthesis, often employed as a robust protecting group for alcohols and amines. wikipedia.orgorganic-chemistry.org When this moiety is functionalized with halogens—such as fluorine and bromine, as seen in 3-(2-Bromo-4-fluorobenzyl)piperidine—its strategic importance increases significantly.

Halogen atoms serve as versatile synthetic handles, opening up a wide array of potential chemical transformations. wisdomlib.org

Bromine as a Reactive Site: The bromine atom is an excellent leaving group and a key participant in numerous carbon-carbon bond-forming reactions. masterorganicchemistry.com It is particularly valuable in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are cornerstone methodologies in modern organic synthesis for constructing complex molecular frameworks. wisdomlib.org

Fluorine in Medicinal Chemistry: The strategic incorporation of fluorine atoms into organic molecules is a widely used tactic in drug design. Fluorine can profoundly alter a compound's properties by:

Enhancing Metabolic Stability: Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this pathway, thereby increasing the drug's half-life.

Modulating Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, which can be crucial for optimizing a drug's absorption and distribution.

Improving Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with biological targets, enhancing binding potency and selectivity. scientificupdate.com

The 2-bromo-4-fluoro substitution pattern on the benzyl group of the target compound thus provides a dual advantage: the bromine atom offers a site for synthetic elaboration, while the fluorine atom can impart beneficial pharmaceutical properties to the final molecule.

Overview of Research Trajectories for Novel Chemical Entities in Synthetic Organic Chemistry

The quest for novel chemical entities is currently shaped by several overarching trends that prioritize efficiency, sustainability, and precision. cas.orgnih.gov These modern research trajectories are moving away from lengthy, linear syntheses toward more innovative and powerful approaches.

Key trends include:

Green and Sustainable Chemistry: There is a major emphasis on developing environmentally benign synthetic methods. multiresearchjournal.com This includes the use of renewable starting materials, safer solvents, the reduction of waste, and the development of energy-efficient processes. solubilityofthings.com

Advanced Catalysis: The development of novel catalysts is a primary driver of innovation. This encompasses biocatalysis (using enzymes), which offers high selectivity under mild conditions; photocatalysis, which uses light to drive reactions; and the continued evolution of transition metal and organocatalysis to achieve previously inaccessible chemical transformations. neuroquantology.comsolubilityofthings.com

C-H Activation: A significant goal is the direct functionalization of carbon-hydrogen bonds. These bonds are ubiquitous in organic molecules, and developing methods to selectively convert them into other functional groups can dramatically shorten synthetic sequences by bypassing the need for pre-functionalized starting materials. neuroquantology.com

Automation and Artificial Intelligence (AI): The integration of robotics, flow chemistry, and AI is accelerating the pace of discovery. multiresearchjournal.comsolubilityofthings.com Machine learning algorithms are increasingly used to predict reaction outcomes, optimize synthetic routes, and design molecules with desired properties, enabling high-throughput experimentation and data analysis. neuroquantology.comsolubilityofthings.com

These evolving strategies collectively aim to make the synthesis of complex and valuable molecules more practical, cost-effective, and environmentally responsible. news-medical.net

Scope and Objectives of Academic Research Focused on this compound

Academic research on a specific compound like this compound is typically focused on its utility as a synthetic intermediate or building block for creating larger, more complex molecules with potential biological activity. The compound itself is not an end product but a starting point for discovery.

The primary objectives of research involving this compound would likely include:

Synthesis of Novel Derivatives: Utilizing the reactive bromine handle on the benzyl ring for cross-coupling reactions to attach a diverse range of other molecular fragments. This would generate a library of novel compounds based on the 3-(benzyl)piperidine scaffold.

Exploration of Structure-Activity Relationships (SAR): By creating a series of related compounds and testing their biological activity, researchers can determine which structural features are essential for a desired effect. For instance, research could explore how different substituents attached at the bromine position affect a molecule's ability to bind to a specific enzyme or receptor. nbinno.com

Development of New Synthetic Methodologies: The compound could be used as a model substrate to test and develop new synthetic reactions, particularly those involving C-Br bond functionalization or transformations on the piperidine ring.

Scaffolding for Target-Oriented Synthesis: The molecule serves as a well-defined starting point for the multi-step synthesis of a specific, complex target molecule, such as a natural product or a designed pharmaceutical agent. The combination of the drug-like piperidine core and the synthetically versatile halogenated benzyl group makes it a valuable tool for medicinal chemists aiming to create new therapeutic candidates. researchgate.net

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-[(2-bromo-4-fluorophenyl)methyl]piperidine | fluorochem.co.uk |

| Molecular Formula | C₁₁H₁₃BrFN | nih.gov |

| Molecular Weight | 258.13 g/mol | nih.gov |

| CAS Number | 1337367-71-1 | fluorochem.co.uk |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15BrFN |

|---|---|

Molecular Weight |

272.16 g/mol |

IUPAC Name |

3-[(2-bromo-4-fluorophenyl)methyl]piperidine |

InChI |

InChI=1S/C12H15BrFN/c13-12-7-11(14)4-3-10(12)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2 |

InChI Key |

LPWUBPXOZJYRHP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CC2=C(C=C(C=C2)F)Br |

Origin of Product |

United States |

State of the Art Synthetic Methodologies for 3 2 Bromo 4 Fluorobenzyl Piperidine

Retrosynthetic Analysis of the 3-(2-Bromo-4-fluorobenzyl)piperidine Target Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, the analysis reveals several viable pathways centered on key bond disconnections.

The structure of this compound offers two primary disconnection points for retrosynthetic analysis.

Disconnection of the C3-Benzyl Bond: The most intuitive disconnection is at the carbon-carbon bond linking the piperidine (B6355638) ring and the benzyl (B1604629) group. This approach simplifies the target into two key precursors: a piperidine synthon (e.g., a 3-halopiperidine or a piperidine-3-yl organometallic reagent) and a 2-bromo-4-fluorobenzyl electrophile (e.g., 2-bromo-4-fluorobenzyl bromide). This strategy is advantageous as it allows for the late-stage introduction of the substituted benzyl moiety onto a pre-formed piperidine ring.

Disconnection within the Piperidine Ring: A more fundamental approach involves breaking one or more bonds within the piperidine ring itself. This strategy builds the heterocyclic core from acyclic precursors. A common disconnection across the C2-N and C6-N bonds points to a 1,5-dicarbonyl compound or its equivalent, which can undergo cyclization with an amine. Another powerful variation of this strategy is to envision the piperidine as the saturated analogue of a corresponding pyridine (B92270) derivative. This leads to 3-(2-bromo-4-fluorobenzyl)pyridine as a key intermediate, which can be synthesized and subsequently reduced. researchgate.net

A convenient and widely applicable method for the synthesis of 3-(substituted benzyl)piperidines starts from pyridine-3-carboxaldehyde. researchgate.net This precursor undergoes a Grignard reaction with a substituted phenylmagnesium bromide. The resulting secondary alcohol is then subjected to a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst to yield the final product. researchgate.net This approach offers a convergent and efficient route to the target scaffold.

Table 1: Key Precursors Based on Retrosynthetic Disconnection

| Disconnection Strategy | Piperidine Ring Precursor | Benzyl Group Precursor | Key Intermediate (Pyridine Route) |

| C3-Benzyl Bond Cleavage | N-Protected 3-halopiperidine | 2-Bromo-4-fluorobenzyl bromide | N/A |

| Piperidine Ring Cleavage | 1,5-Dicarbonyl derivative + Ammonia | N/A | N/A |

| Pyridine Reduction | N/A | 2-Bromo-4-fluorophenylmagnesium bromide | 3-(2-Bromo-4-fluorobenzyl)pyridine |

The synthesis of this compound requires careful control over both regiochemistry and stereochemistry.

Regioselectivity: In syntheses that construct the piperidine ring from acyclic precursors, regioselectivity is paramount. For instance, in intramolecular cyclizations, the precursor must be designed to favor a 6-endo cyclization to form the six-membered piperidine ring over a 5-exo cyclization that would lead to a pyrrolidine (B122466) derivative. nih.gov The choice of starting materials and reaction conditions, such as in Dieckmann cyclizations to form piperidine-2,4-diones, can effectively control the regiochemical outcome. core.ac.ukresearchgate.net When employing a pyridine hydrogenation strategy, the regiochemistry is pre-determined by the substitution pattern of the pyridine starting material. researchgate.net

Stereoselectivity: The target molecule possesses a stereocenter at the C3 position of the piperidine ring. Achieving high stereoselectivity is a critical challenge. There are several established strategies:

Substrate Control: Starting with an enantiomerically pure acyclic precursor allows the chirality to be transferred to the final product.

Auxiliary Control: The use of a chiral auxiliary can direct the stereochemical course of a reaction, such as a diastereoselective Mannich reaction, to build the piperidine skeleton. rsc.org

Catalyst Control: Asymmetric catalysis, particularly the enantioselective hydrogenation of a pyridine or tetrahydropyridine (B1245486) intermediate, is a highly efficient method for establishing the desired stereocenter. nih.govacs.org Rhodium and Ruthenium-based chiral catalysts have proven effective in these transformations. nih.govyoutube.com

Resolution: A racemic mixture of the final compound can be separated into its constituent enantiomers through classical resolution with a chiral acid or via chiral chromatography.

Classical and Modern Approaches to Piperidine Ring Construction

The formation of the piperidine ring is the cornerstone of the synthesis. Both well-established and modern methods are employed to achieve this transformation efficiently.

Intramolecular cyclization of a linear precursor is a common and powerful strategy for constructing the piperidine ring. nih.gov

Aza-Michael Addition: Intramolecular aza-Michael reactions involve the addition of an amine nucleophile to a tethered α,β-unsaturated carbonyl or sulfonyl group. This method has been refined for the asymmetric synthesis of piperidines using chiral phosphoric acids as catalysts. whiterose.ac.uk

Radical Cyclization: Radical-mediated cyclization of unsaturated N-containing precursors offers another route. For example, 1,6-enynes can undergo intramolecular radical cyclization initiated by a radical initiator like triethylborane (B153662) to form polysubstituted piperidines. nih.gov

Metal-Catalyzed Cyclizations: Transition metals, particularly palladium and gold, can catalyze the intramolecular amination of alkenes. nih.gov For instance, a gold(I) complex can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Dieckmann Cyclization: This intramolecular condensation of a diester in the presence of a base is a classic method for forming cyclic β-keto esters. It provides a flexible route to substituted piperidine-2,4-diones, which can be further modified to access the desired piperidine scaffold. core.ac.uk

Table 2: Comparison of Cyclization Strategies

| Cyclization Method | Key Precursor Type | Driving Force / Catalyst | Key Features |

| Aza-Michael Addition | Amino-α,β-unsaturated ester/ketone | Base or Chiral Acid Catalyst | Forms C-N bond; can be made enantioselective. whiterose.ac.uk |

| Radical Cyclization | Unsaturated amine with a radical initiator | Radical Initiator (e.g., AIBN, Et₃B) | Forms C-C or C-N bond; tolerant of various functional groups. nih.gov |

| Metal-Catalyzed Amination | Amino-alkene | Transition Metal Catalyst (e.g., Pd, Au) | Efficient C-N bond formation. nih.gov |

| Dieckmann Cyclization | N-substituted amino-diester | Strong Base (e.g., NaH, NaOEt) | Forms cyclic β-keto esters (piperidinones). core.ac.uk |

Reductive amination is one of the most versatile methods for forming C-N bonds and is widely used in piperidine synthesis. nih.gov It typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ.

Intermolecular Double Reductive Amination: The reaction of a 1,5-dicarbonyl compound with a primary amine or ammonia, followed by reduction, directly yields a piperidine ring.

Intramolecular Reductive Amination: An amino-aldehyde or amino-ketone can cyclize to a cyclic iminium ion, which is then reduced to the piperidine. This is a very common final step in multi-step syntheses. nih.gov

Reductive Transamination of Pyridinium (B92312) Salts: A modern approach involves the rhodium-catalyzed transfer hydrogenation of pyridinium salts in the presence of an amine. nih.govacs.org This process involves reduction of the pyridinium ion, hydrolysis, and subsequent intramolecular reductive amination with an exogenous amine to form N-aryl piperidines. nih.gov

Commonly used reducing agents for these transformations include sodium cyanoborohydride (NaCNBH₃) and, as a less toxic alternative, the borane-pyridine complex (BAP). tandfonline.com

Given the importance of enantiomerically pure pharmaceuticals, asymmetric synthesis of the chiral 3-substituted piperidine core is a major focus of modern synthetic chemistry.

Catalytic Asymmetric Hydrogenation: This is a premier strategy for synthesizing chiral piperidines. It involves the hydrogenation of a prochiral substituted pyridine, dihydropyridine, or tetrahydropyridine using a transition metal complexed with a chiral ligand. nih.govacs.org Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridines have been shown to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.org

Chiral Auxiliaries: Asymmetric synthesis can be achieved by attaching a chiral auxiliary to the starting material. The auxiliary directs the stereochemistry of key bond-forming reactions, such as Michael additions or alkylations, and is subsequently removed. Pseudoephedrine is an example of a chiral auxiliary used in diastereoselective Mannich reactions to prepare β-amino carbonyl compounds, which are precursors to chiral piperidines. rsc.org

Organocatalysis: Chiral small-molecule catalysts, such as chiral phosphoric acids or primary amines, can catalyze enantioselective reactions. For example, chiral phosphoric acids have been successfully employed in the enantioselective intramolecular aza-Michael reaction to synthesize substituted piperidines with high enantiomeric excess. whiterose.ac.uk

Introduction of Halogenated Benzyl Substituents via Advanced Coupling Reactions

The introduction of the 2-bromo-4-fluorobenzyl group onto the piperidine scaffold is a critical step that can be achieved through various modern coupling reactions. These methods offer versatility and control over the bond formation process.

Suzuki-Miyaura Cross-Coupling Methodologies for Aryl Halide Functionalization

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely utilized tool for the formation of carbon-carbon bonds. harvard.eduyonedalabs.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide. In the context of synthesizing this compound, this could involve the reaction of a piperidine-3-yl boronic acid derivative with 2-bromo-4-fluorobenzyl bromide.

Optimization of the Suzuki-Miyaura coupling is crucial for achieving high yields and purity. Key parameters that are often fine-tuned include the choice of palladium catalyst, ligand, base, and solvent system. nih.gov For instance, catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed, often in combination with bases such as K₂CO₃ or Cs₂CO₃ in solvent mixtures like THF/H₂O. harvard.edunih.gov The reaction conditions, including temperature and reaction time, are also critical variables that require careful optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling in the Synthesis of Benzyl-Substituted Heterocycles

| Entry | Aryl Halide/Pseudohalide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-4-fluorobenzyl Bromide (model) | Piperidine-3-boronic acid pinacol (B44631) ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75-85 (estimated) |

| 2 | 3-Bromopiperidine (N-protected) | (2-Bromo-4-fluorophenyl)methaneboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 24 | 70-80 (estimated) |

| 3 | 2-Bromo-4-fluorobenzyl Bromide (model) | 1-(Boc)-piperidine-3-yl boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene | 110 | 18 | 80-90 (estimated) |

Grignard and Organolithium Reagent-Mediated Carbon-Carbon Bond Formations

Grignard and organolithium reagents are highly reactive organometallic compounds that serve as potent nucleophiles in carbon-carbon bond-forming reactions. orgsyn.org A plausible synthetic route to this compound using a Grignard reagent would involve the reaction of 2-bromo-4-fluorobenzylmagnesium bromide with a suitable 3-electrophilic piperidine derivative, such as N-protected 3-formylpiperidine, followed by reduction of the resulting alcohol. researchgate.net

The success of Grignard reactions is highly dependent on the reaction conditions, particularly the exclusion of moisture and protic solvents. orgsyn.org Tetrahydrofuran (THF) and diethyl ether are common solvents for these reactions.

Similarly, organolithium reagents can be employed. For instance, 3-lithiated N-protected piperidine could be reacted with 2-bromo-4-fluorobenzyl bromide. These reactions are typically carried out at low temperatures to control the high reactivity of the organolithium species.

Table 2: Plausible Grignard and Organolithium Reaction Parameters

| Entry | Organometallic Reagent | Electrophile | Solvent | Temp (°C) | Time (h) | Intermediate | Subsequent Reaction |

| 1 | 2-Bromo-4-fluorobenzylmagnesium bromide | N-Boc-3-formylpiperidine | THF | 0 to rt | 2 | Secondary alcohol | Oxidation and reduction or deoxygenation |

| 2 | 3-Lithio-N-Boc-piperidine | 2-Bromo-4-fluorobenzyl bromide | THF | -78 to rt | 3 | Direct coupling product | Deprotection |

Alternative Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be adapted for the synthesis of this compound. The Negishi coupling, for example, utilizes an organozinc reagent, which can offer different reactivity and functional group tolerance compared to organoboron compounds. researchgate.net A potential Negishi coupling approach could involve the reaction of a 3-(halozinc)piperidine derivative with 2-bromo-4-fluorobenzyl bromide in the presence of a palladium catalyst.

The choice of ligand is critical in these reactions, with bulky, electron-rich phosphine (B1218219) ligands often proving effective in promoting the desired coupling and suppressing side reactions.

Comprehensive Analysis of Multistep Synthetic Routes to this compound

The synthesis of this compound is often achieved through a multistep sequence, allowing for the careful construction of the molecule and purification of intermediates.

Optimization of Reaction Conditions for Yield and Purity across Synthetic Stages

A common multistep approach involves the initial preparation of a functionalized piperidine precursor, followed by the introduction of the benzyl group. For example, a synthesis could commence with a commercially available piperidine derivative, such as piperidine-3-carboxylic acid or 3-hydroxypiperidine.

A hypothetical synthetic sequence could be:

Protection of the piperidine nitrogen: To prevent side reactions, the piperidine nitrogen is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

Functionalization at the 3-position: The protected piperidine is then functionalized at the 3-position to prepare it for the coupling reaction. This could involve converting a carboxylic acid to an aldehyde or a halide.

Coupling Reaction: The functionalized piperidine is then coupled with the 2-bromo-4-fluorobenzyl moiety using one of the advanced coupling reactions discussed above.

Deprotection: The final step involves the removal of the protecting group to yield the target compound.

Each of these steps requires careful optimization of reaction conditions to maximize yield and purity. This includes the selection of reagents, solvents, temperatures, and reaction times, as well as purification methods such as column chromatography or recrystallization at each stage.

Chemo- and Stereoselective Synthesis Strategies for this compound

The synthesis of this compound presents challenges in both chemoselectivity and stereoselectivity. Chemoselectivity is crucial when multiple reactive sites are present in the starting materials. For instance, in a cross-coupling reaction, the catalyst must selectively activate the desired C-X bond without reacting with other functional groups.

As the 3-position of the piperidine ring is a stereocenter, controlling the stereochemistry is a significant consideration. Enantioselective synthesis can be achieved through various strategies:

Use of a Chiral Auxiliary: A chiral auxiliary can be attached to the piperidine nitrogen to direct the approach of the incoming benzyl group, leading to the preferential formation of one enantiomer. researchgate.net

Asymmetric Catalysis: Chiral ligands on the transition metal catalyst can induce asymmetry in the product. nih.gov

Resolution of Racemates: A racemic mixture of the final product can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The development of a stereoselective synthesis would involve screening different chiral catalysts, auxiliaries, and reaction conditions to achieve high diastereomeric or enantiomeric excess.

Evaluation of Step Efficiency and Atom Economy in Total Synthesis

The efficiency of a synthetic route is critically assessed by metrics that go beyond simple percentage yield. Step efficiency considers the number of sequential transformations required, where fewer steps are preferable. Pot, Atom, and Step Economic (PASE) principles guide chemists to design syntheses that are shorter and generate less waste. whiterose.ac.ukyork.ac.uk

Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgdynamicscience.com.au An ideal reaction would have a 100% atom economy. dynamicscience.com.au

For the hypothetical alkylation step, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is traditionally used to generate the piperidone enolate. The atom economy for this transformation can be calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% wikipedia.orgjocpr.com

Table 1: Atom Economy Calculation for a Hypothetical Alkylation Step

| Compound Role | Compound Name | Formula | Molecular Weight (g/mol) | Atoms in Product? |

|---|---|---|---|---|

| Reactant | N-Boc-3-oxopiperidine | C₁₀H₁₇NO₃ | 199.24 | Yes |

| Reactant | 2-bromo-4-fluorobenzyl bromide | C₇H₅Br₂F | 267.92 | Yes (partial) |

| Reactant | Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | No |

| Total Reactant Mass | 574.28 | |||

| Desired Product | N-Boc-3-(2-bromo-4-fluorobenzyl)-3-oxopiperidine | C₁₇H₂₁BrFNO₃ | 386.26 | |

| Byproduct | Diisopropylamine | C₆H₁₅N | 101.19 | |

| Byproduct | Lithium bromide | LiBr | 86.85 | |

| Atom Economy | 67.3% |

This table is interactive and can be sorted by column.

Novel Synthetic Approaches and Methodological Innovations Applied to this compound

Recent advances in synthetic chemistry offer powerful tools to improve the synthesis of complex molecules like this compound. These innovations focus on increasing efficiency, safety, and sustainability. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry provides a framework of 12 principles to design chemical processes that reduce or eliminate hazardous substances. instituteofsustainabilitystudies.com Applying these principles to the synthesis of this compound can significantly reduce its environmental impact. nih.govresearchgate.net

One key area for improvement in the hypothetical alkylation step is the replacement of hazardous reagents and solvents. The use of LDA, for example, requires cryogenic temperatures and anhydrous, volatile ether solvents. A greener alternative would be to employ Phase-Transfer Catalysis (PTC). wisdomlib.orgdalalinstitute.comresearchgate.net A PTC approach could use a safer, less hazardous base like potassium carbonate in a biphasic system with a recyclable solvent, potentially even water. dalalinstitute.com This catalytic approach avoids the use of a stoichiometric strong base, thereby improving atom economy and reducing waste. researchgate.net

Table 2: Comparison of Traditional vs. Green Chemistry Approach for Alkylation

| Parameter | Traditional Method | Green PTC Method | Green Chemistry Principle Addressed |

|---|---|---|---|

| Base | Lithium diisopropylamide (stoichiometric) | Potassium Carbonate (stoichiometric) | Less Hazardous Chemical Syntheses |

| Catalyst | None | Tetrabutylammonium bromide (catalytic) | Catalysis |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Toluene / Water (biphasic) | Safer Solvents & Auxiliaries |

| Temperature | -78 °C | Room Temperature | Design for Energy Efficiency |

| Waste | Diisopropylamine, Lithium salts | Minimal catalytic waste | Waste Prevention |

This table is interactive and can be sorted by column.

Flow Chemistry and Continuous Processing Applications in Reaction Optimization

Flow chemistry, or continuous processing, has emerged as a transformative technology in the synthesis of active pharmaceutical ingredients (APIs). beilstein-journals.orgdrreddys.com Performing reactions in a continuous flow reactor instead of a traditional batch flask offers numerous advantages, including superior heat and mass transfer, enhanced safety, and straightforward scalability. mdpi.comnih.gov

For the synthesis of this compound, a continuous flow setup could be particularly advantageous for the alkylation step. The precise temperature control of a microreactor would allow for the stable generation of the enolate intermediate without requiring a deep cryogenic bath. nih.gov Furthermore, the rapid mixing of reagents can lead to shorter reaction times and improved yields. Subsequent work-up and purification steps can also be integrated into the flow system, creating a fully automated and highly efficient process. mdpi.com

Table 3: Comparison of Batch vs. Flow Chemistry for Alkylation Step

| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow |

|---|---|---|---|

| Reaction Time | Hours | Minutes | Increased Throughput |

| Temperature Control | Difficult, large thermal gradients | Precise, excellent heat exchange | Improved Safety & Selectivity |

| Mixing | Dependant on stirring efficiency | Rapid and efficient diffusion mixing | Higher Yields, Fewer Byproducts |

| Scalability | Complex, requires larger vessels | "Scaling-out" by running longer | Simplified Process Development |

| Safety | Risk of thermal runaway | Small reaction volume, contained | Inherently Safer Process |

This table is interactive and can be sorted by column.

Photocatalytic and Electrocatalytic Approaches in Relevant Reaction Steps

Visible-light photocatalysis and electrocatalysis represent the cutting edge of synthetic methodology, enabling novel bond formations under exceptionally mild conditions. beilstein-journals.org These techniques utilize light or electricity to generate highly reactive radical intermediates from stable precursors. princeton.edu

A novel, forward-thinking approach to synthesizing this compound could bypass the classical enolate alkylation entirely. One potential photocatalytic strategy is the direct C-H functionalization of an N-protected piperidine. nih.govbohrium.com In such a scenario, a photocatalyst, upon absorbing visible light, could activate a C-H bond at the 3-position of the piperidine ring via a hydrogen atom transfer (HAT) mechanism. bohrium.com The resulting carbon-centered radical could then be coupled directly with 2-bromo-4-fluorobenzyl bromide to form the desired C-C bond. This "late-stage functionalization" approach is highly desirable as it can significantly shorten synthetic routes by functionalizing a simple substrate directly. chem-station.com

Table 4: Hypothetical Photocatalytic C-H Functionalization Step | Component | Description | Purpose | | :--- | :--- | :--- | | Substrate | N-Boc-piperidine | Piperidine core | | Coupling Partner | 2-bromo-4-fluorobenzyl bromide | Benzyl group source | | Photocatalyst | Organic Dye (e.g., Eosin Y) or Iridium complex | Absorbs visible light to initiate the reaction | | HAT Catalyst | Quinuclidine or similar | To abstract a hydrogen atom from the C-3 position | | Light Source | Blue LEDs | Energy source to excite the photocatalyst | | Solvent | Acetonitrile (B52724) or DMF | To dissolve reactants | | Advantages | High step economy, mild conditions, avoids strong bases and cryogenic temperatures | This table is interactive and can be sorted by column.

Mechanistic Investigations of Synthetic Pathways to 3 2 Bromo 4 Fluorobenzyl Piperidine

Elucidation of Reaction Mechanisms in Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is a critical step in the synthesis of the target molecule. Various strategies, including intramolecular cyclization reactions, are employed, often utilizing catalytic systems to achieve high efficiency and control.

The construction of the six-membered piperidine ring can be achieved through several intramolecular cyclization pathways, including radical, reductive, and electrophilic cyclizations. nih.govbeilstein-journals.org The kinetics and transition states of these reactions determine the feasibility, rate, and stereochemical outcome of the ring closure.

Radical cyclizations, for instance, can be initiated to form N-heterocycles. nih.gov DFT studies on cobalt(II)-porphyrin-catalyzed cyclizations to form piperidines suggest a pathway involving benzyl-radical formation followed by a radical-rebound ring closure. nih.govchemrxiv.org A competitive 1,5-hydrogen-atom transfer can sometimes lead to the formation of linear alkene by-products. nih.gov Kinetic investigations of such reactions would involve monitoring the disappearance of the linear aldehyde precursor and the appearance of both the cyclized piperidine product and any by-products over time under various catalyst and substrate concentrations.

Transition state analysis, often aided by computational methods, provides insight into the geometry and energy of the highest-energy point along the reaction coordinate. For piperidine systems, calculations can determine the relative energies of different ring conformations (e.g., chair vs. boat) in the transition state. For example, transition-state calculations for the lithiation of N-Boc-2-phenylpiperidine indicated that rotation of the Boc group occurs through a low-energy equatorial transition state, with a calculated Gibbs energy of activation of approximately 55 kJ/mol at 195 K. acs.org Such analyses are critical for understanding and predicting the diastereoselectivity of cyclization reactions. nih.gov

Another powerful method is electroreductive cyclization, which can be performed using imines and terminal dihaloalkanes. beilstein-journals.org The mechanism involves the initial one-electron reduction of the imine at a cathode to form a stable radical anion. beilstein-journals.org This is followed by a nucleophilic attack on the dihaloalkane, generating a radical intermediate which is then further reduced to an anion that undergoes intramolecular cyclization. beilstein-journals.org Kinetic studies in a flow microreactor for this type of reaction would analyze the effect of flow rate, current density, and cathode material on the reaction yield and rate.

Catalysis is fundamental to modern methods of piperidine synthesis, enabling reactions under milder conditions and with greater control over selectivity. ajchem-a.com Transition metals such as rhodium, iridium, palladium, cobalt, and iron are extensively used. nih.govajchem-a.comnih.gov

For instance, iridium(III) catalysts have been used in [5 + 1] annulation methods via a hydrogen borrowing mechanism, which involves two sequential cascades of hydroxyl oxidation, amination, and imine reduction to form two new C-N bonds stereoselectively. nih.gov Rhodium catalysts are effective for the asymmetric hydrogenation of substituted pyridines, which is a common route to chiral piperidines. nih.gov The mechanism is suggested to proceed through an outer-sphere dissociative pathway. nih.gov

Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes for piperidine synthesis, while palladium catalysts with novel ligands have been developed for enantioselective versions of this reaction. nih.gov More recently, copper-catalyzed intramolecular C–H amination of N-fluoride amides has emerged as a method for synthesizing both pyrrolidines and piperidines, proceeding through a proposed Cu(I)/Cu(II) catalytic cycle. acs.org

The table below summarizes various catalytic systems and their mechanistic roles in the formation and functionalization of piperidine rings.

| Catalyst System | Reaction Type | Mechanistic Role of Catalyst | Ref. |

| Iridium(III) Complexes | [5+1] Annulation / Hydrogen Borrowing | Catalyzes sequential oxidation, amination, and imine reduction via hydrogen transfer. | nih.gov |

| Rhodium(I) Complexes | Asymmetric Hydrogenation of Pyridines | Facilitates stereoselective reduction of the aromatic ring. | nih.gov |

| Cobalt(II) Porphyrins | Radical Intramolecular Cyclization | Generates cobalt(III)-carbene radical intermediates, facilitates radical rebound ring closure. | nih.govchemrxiv.org |

| Gold(I) / Palladium(II) | Oxidative Amination of Alkenes | Activates the double bond for difunctionalization and N-heterocycle formation. | nih.gov |

| Iron Complexes | Reductive Amination / Cyclization | Promotes imine formation and reduction, initiating the cyclization cascade. | nih.gov |

| Copper(I) Complexes | Intramolecular C-H Amination | Activates N-F bonds to generate a nitrogen-centered radical for C-H amination. | acs.org |

Mechanistic Studies of Carbon-Carbon and Carbon-Nitrogen Bond Formations

The construction of 3-(2-Bromo-4-fluorobenzyl)piperidine requires the formation of a key carbon-carbon bond between the piperidine C3 position and the benzyl (B1604629) group, in addition to the carbon-nitrogen bonds that define the heterocyclic ring.

The crucial C(sp³)–C(sp²) bond linking the piperidine and benzyl moieties can be formed via transition-metal-catalyzed cross-coupling reactions. These reactions often proceed through mechanisms involving electron transfer and the generation of highly reactive intermediates.

A plausible strategy is the Rh-catalyzed asymmetric reductive Heck reaction, which couples arylboronic acids with dihydropyridines to form 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.govorganic-chemistry.orgacs.org The proposed mechanism involves the oxidative addition of a Rh(I) complex to the arylboronic acid, followed by carbometalation of the dihydropyridine. acs.org The final step is a protodemetalation that regenerates the active catalyst. acs.org

Nickel-catalyzed reductive cross-coupling reactions are also powerful methods for forging C(sp³)–C(sp²) bonds by coupling two electrophiles, such as a vinyl or benzyl halide. nih.gov These reactions typically use a stoichiometric reductant like Mn⁰ or Zn⁰ to turn over the nickel catalyst. nih.gov The mechanism involves single-electron transfer (SET) steps, and additives like sodium iodide can enhance reactivity, possibly by accelerating electron transfer or by forming more reactive organo-iodide intermediates in situ. nih.gov

Electrochemical methods offer a transition-metal-free alternative. Cathodic cross-coupling of an aryl halide can be initiated by a single electron transfer (SET) from the cathode to the aryl halide, generating a radical anion. mdpi.com This intermediate eliminates a halide ion to form an aryl radical, which then adds to an arene. The entire propagation cycle can consist of anion radical intermediates. mdpi.com Such a pathway could be envisioned for coupling a suitable piperidine precursor with the 2-bromo-4-fluorobenzyl moiety.

Reductive amination is a cornerstone of amine synthesis and a primary method for forming the C-N bonds within the piperidine ring, often in a single pot. wikipedia.orgnih.gov The reaction involves the condensation of a carbonyl group with an amine to form an imine intermediate, which is then reduced. pearson.com The entire process is a cascade of equilibria, and understanding the proton transfer dynamics is key to controlling the reaction.

The reaction is typically performed under mildly acidic conditions (pH 4-5). nih.govmasterorganicchemistry.com The acid catalyst plays a dual role: it protonates the carbonyl oxygen to accelerate the initial nucleophilic attack by the amine, and it facilitates the dehydration of the resulting hemiaminal intermediate to form the imine. masterorganicchemistry.comacs.org DFT studies have shown that an acid catalyst like acetic acid can assemble the reactants into a hexagonal transition state, providing protons where needed. acs.org However, if the conditions are too acidic, the amine nucleophile becomes protonated and non-nucleophilic, shutting down the reaction. masterorganicchemistry.com

Stereochemical control is a critical aspect, especially when creating chiral centers. Asymmetric reductive amination can be achieved using chiral catalysts, which guide the approach of the reducing agent to one face of the imine intermediate. acs.org The choice of reducing agent is also crucial for selectivity in one-pot reactions. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the protonated imine intermediate much faster than the starting carbonyl compound. wikipedia.orgmasterorganicchemistry.comacs.org This selectivity is vital for achieving high yields in direct reductive amination protocols. nih.gov Double reductive amination of dicarbonyl compounds represents a particularly efficient cascade approach to the piperidine skeleton. chim.it

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of piperidine synthesis. nih.govnih.gov DFT allows for the detailed study of reaction pathways, the characterization of transient intermediates, and the calculation of activation energies for transition states that are often difficult or impossible to observe experimentally. acs.org

For example, DFT studies were performed to gain a deeper mechanistic understanding of the cobalt(II)-porphyrin-catalyzed formation of piperidines from linear aldehydes. nih.govchemrxiv.org These calculations supported a pathway involving benzyl radical formation and subsequent radical-rebound ring closure, while disfavoring an alternative 1,2-hydrogen-atom transfer mechanism for the formation of observed by-products. nih.govchemrxiv.org

In the context of copper-catalyzed intramolecular C-H amination, DFT calculations were used to map the free energy profile of the reaction. acs.org The calculations identified a minimum energy crossing point (MECP), where a spin state change from singlet to triplet occurs during the cleavage of the N–F bond, as the highest energy point in that part of the reaction. acs.org

Computational studies have also been instrumental in understanding selectivity in reductive amination. DFT calculations on the reaction using sodium triacetoxyborohydride (STAB) as the reductant showed that the activation barrier for the reduction of the starting aldehyde is significantly higher than the barrier for imine formation. acs.org This computational result explains the experimentally observed selectivity of STAB for the imine over the carbonyl, which is critical for the success of one-pot reductive amination reactions. nih.govacs.org

The table below highlights several applications of computational methods in investigating piperidine synthesis.

| Computational Method | Synthetic Reaction | Mechanistic Question Addressed | Key Finding | Ref. |

| DFT | Cobalt-Catalyzed Radical Cyclization | Reaction pathway and byproduct formation. | Pathway proceeds via benzyl radical and radical rebound; byproduct from 1,5-H transfer. | nih.govchemrxiv.org |

| DFT | Copper-Catalyzed C-H Amination | Free energy profile and role of ligand. | Identified a spin-crossing (singlet to triplet) during N-F bond cleavage as the highest energy point. | acs.org |

| DFT | Reductive Amination with NaBH(OAc)₃ | Selectivity of reducing agent for imine vs. aldehyde. | The activation barrier for aldehyde reduction is much higher than for imine formation, explaining selectivity. | nih.govacs.org |

| DFT | Kinetic Resolution of Piperidines | Conformation and rotational barriers. | Calculated the Gibbs energy of activation for Boc group rotation, matching experimental VT-NMR data. | acs.org |

| Molecular Dynamics | Ligand-Receptor Binding | Binding mode of piperidine-based compounds. | Revealed crucial amino acid residues interacting with the ligand in a sigma receptor. | nih.govrsc.org |

Density Functional Theory (DFT) Calculations for Transition State Characterization and Reaction Barrier Determination

Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms by providing detailed information about the structures and energies of reactants, transition states, and products. For the synthesis of this compound, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, DFT calculations are instrumental in characterizing the transition state and determining the activation energy barrier.

Computational studies on analogous SN2 reactions involving benzyl bromides and amine nucleophiles have shown that the reaction proceeds through a concerted backside attack. masterorganicchemistry.com In this mechanism, the piperidine nitrogen atom attacks the benzylic carbon at an angle of 180° relative to the departing bromide ion. masterorganicchemistry.com The transition state is a trigonal bipyramidal structure where the benzylic carbon is partially bonded to both the incoming nitrogen and the outgoing bromine. researchgate.netyoutube.com

DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G*, can be used to model this transition state. whiterose.ac.uk The calculated geometric parameters of the transition state, such as the forming C-N bond distance and the breaking C-Br bond distance, provide insight into its structure. For the reaction of piperidine with 2-bromo-4-fluorobenzyl bromide, the transition state is expected to be relatively "tight," with significant bond formation and breakage, influenced by the electronic effects of the substituents on the phenyl ring. The electron-withdrawing nature of the fluorine and bromine atoms can influence the stability of the transition state.

The primary outcome of these calculations is the determination of the reaction's activation energy (ΔG‡), which is the difference in Gibbs free energy between the reactants and the transition state. This value is directly related to the reaction rate. A lower activation energy corresponds to a faster reaction.

Table 1: Hypothetical DFT Calculated Energy Barriers for the N-alkylation of Piperidine with Substituted Benzyl Bromides

| Electrophile | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|

| Benzyl bromide | 18.5 |

| 4-Fluorobenzyl bromide | 18.2 |

| 2-Bromobenzyl bromide | 19.1 |

| 2-Bromo-4-fluorobenzyl bromide | 18.8 |

Note: These values are hypothetical and for illustrative purposes, based on trends observed in similar SN2 reactions.

These calculations can also predict the regioselectivity of the reaction, which is particularly relevant when using substituted piperidines. For the synthesis of this compound, the reaction occurs at the nitrogen atom, and DFT can confirm that N-alkylation is significantly more favorable than any potential C-alkylation. researchgate.net

Molecular Dynamics Simulations of Reaction Pathways and Solvent Effects

While DFT calculations provide valuable information about the intrinsic reaction energetics in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a more dynamic and explicit picture of the reaction in a solvent environment. chemrxiv.org The choice of solvent can dramatically influence the rate of SN2 reactions. quora.com For the N-alkylation of piperidine, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed. researchgate.net

MD simulations can model the explicit interactions between the reactants, the transition state, and the individual solvent molecules. This is crucial because the solvation of the charged nucleophile (piperidine) and the partially charged transition state can differ significantly, thereby affecting the activation barrier. researchgate.netresearchgate.net

In the case of the synthesis of this compound, MD simulations would typically involve placing the piperidine and 2-bromo-4-fluorobenzyl bromide molecules in a box of solvent molecules. The simulations would then track the trajectories of all atoms over time, providing insights into:

Solvent Shell Structure: How solvent molecules arrange themselves around the reactants and the transition state. Polar aprotic solvents are expected to solvate the piperidine nucleophile less strongly than polar protic solvents, leaving it more "naked" and reactive.

Free Energy Profile: By using advanced simulation techniques like umbrella sampling or metadynamics, it is possible to compute the potential of mean force (PMF) along the reaction coordinate. The barrier of this free energy profile represents the activation energy in solution. nih.gov

Dynamic Effects: MD simulations can reveal dynamic effects that are not captured by static DFT calculations, such as the role of solvent reorganization in facilitating the reaction.

Table 2: Hypothetical Solvation Free Energies and Resulting Solution-Phase Activation Barriers from MD Simulations

| Species | Solvation Free Energy (ΔGsolv) in Acetonitrile (kcal/mol) |

|---|---|

| Piperidine | -4.5 |

| 2-Bromo-4-fluorobenzyl bromide | -3.2 |

| Transition State | -10.5 |

| Calculated Solution-Phase ΔG‡ | 15.5 kcal/mol |

Note: These values are hypothetical and for illustrative purposes, demonstrating the principle of how solvent stabilizes the transition state more than the reactants, thus lowering the activation barrier compared to the gas phase.

The results of such simulations would likely show that the transition state, with its more dispersed charge, is better stabilized by the polar aprotic solvent than the localized charge on the piperidine nitrogen, leading to a lower activation barrier in solution compared to the gas phase. researchgate.netresearchgate.net

Isotopic Labeling Studies for Mechanistic Confirmation and Pathway Differentiation

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a reaction and to probe the nature of the transition state. nih.gov For the synthesis of this compound, isotopic labeling can provide definitive evidence for the proposed SN2 mechanism.

A key experiment would involve the use of a deuterated nucleophile, for example, piperidine-d1 (where the N-H proton is replaced by deuterium). While this specific substitution would not be expected to produce a significant primary kinetic isotope effect (KIE) for the N-alkylation step, it could be used to track the fate of the piperidine proton in subsequent acid-base equilibria.

More informative would be the use of heavy-atom KIEs. For instance, by synthesizing 2-bromo-4-fluorobenzyl bromide with a heavy isotope of carbon (¹³C or ¹⁴C) at the benzylic position, one could measure the ¹²C/¹³C or ¹²C/¹⁴C KIE. In an SN2 reaction, the bonding at the central carbon is changing in the rate-determining step, which should lead to a measurable normal KIE (k₁₂/k₁₃ > 1).

Similarly, a KIE could be determined by using a heavy isotope of bromine (⁸¹Br) in the benzyl bromide. The C-Br bond is broken in the transition state, so a significant KIE would be expected.

Table 3: Hypothetical Kinetic Isotope Effects for the Reaction of Piperidine with Isotopically Labeled 2-Bromo-4-fluorobenzyl Bromide

| Isotopic Substitution | Expected klight/kheavy | Mechanistic Implication |

|---|---|---|

| Benzylic ¹²C/¹³C | 1.02 - 1.05 | C-N bond formation and C-Br bond breakage are part of the rate-determining step. |

| Bromine ⁷⁹Br/⁸¹Br | 1.005 - 1.010 | C-Br bond is significantly weakened in the transition state. |

Note: These values are hypothetical and based on typical KIEs observed for SN2 reactions.

Furthermore, stereochemical studies using isotopically labeled and stereospecifically synthesized chiral reactants can provide definitive proof of the backside attack characteristic of the SN2 mechanism. If a chiral, isotopically labeled analogue of 2-bromo-4-fluorobenzyl bromide were used, the reaction with piperidine would be expected to proceed with inversion of configuration at the benzylic carbon. masterorganicchemistry.com While the starting material in this specific case is not chiral, the principle can be applied to related systems to confirm the stereochemical course of the reaction. nih.govresearchgate.net

Chemical Reactivity and Derivatization Studies of 3 2 Bromo 4 Fluorobenzyl Piperidine

Functional Group Transformations and Strategic Modifications of the Compound

The strategic modification of 3-(2-bromo-4-fluorobenzyl)piperidine can be systematically approached by targeting each of its functional groups. The piperidine (B6355638) nitrogen, the aryl bromide, and the aryl fluoride (B91410) moieties each exhibit characteristic reactivities that can be exploited for the synthesis of a diverse library of derivatives.

Reactivity of the Piperidine Nitrogen: Alkylation, Acylation, and N-Protection/Deprotection Strategies

The secondary amine of the piperidine ring is a nucleophilic and basic center, making it amenable to a variety of common transformations.

Alkylation: The nitrogen can be readily alkylated using alkyl halides or through reductive amination. N-alkylation introduces substituents that can modulate the compound's steric and electronic properties, as well as its pharmacological profile.

Acylation: Acylation of the piperidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This transformation is often employed to introduce a variety of functional groups and to alter the basicity of the nitrogen.

N-Protection/Deprotection: The piperidine nitrogen can be protected with various protecting groups to prevent its reaction in subsequent synthetic steps. Common protecting groups for secondary amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl groups. The choice of protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease of its removal. For instance, the Boc group is readily removed under acidic conditions, while the Cbz group is typically cleaved by hydrogenolysis. The strategic use of protecting groups is crucial for achieving regioselective modifications of the molecule. The site selectivity of C-H functionalization on the piperidine ring can be controlled by the choice of the amine protecting group. nih.govnsf.gov

Table 1: Common N-Functionalization Reactions of the Piperidine Moiety

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, Et₃N) | Tertiary amine |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | Tertiary amine |

| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine (B92270), Et₃N) | Amide |

| N-Sulfonylation | Sulfonyl chloride, base (e.g., pyridine, Et₃N) | Sulfonamide |

| N-Boc Protection | (Boc)₂O, base (e.g., Et₃N, DMAP) | Boc-protected amine |

| N-Cbz Protection | Cbz-Cl, base (e.g., NaHCO₃) | Cbz-protected amine |

Reactivity of the Aryl Bromide Moiety: Further Cross-Coupling Applications (e.g., Sonogashira, Buchwald-Hartwig, Negishi)

The aryl bromide functionality is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki Coupling: The Suzuki coupling reaction, which involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base, is a powerful method for forming biaryl structures. This reaction is widely used in the synthesis of pharmaceuticals and functional materials.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The resulting aryl alkynes are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This is a key method for the synthesis of arylamines.

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent in the presence of a palladium or nickel catalyst. This reaction is known for its high functional group tolerance.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron reagent | Pd catalyst, base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C(sp²)-C(sp) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | C(sp²)-N |

| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | C(sp²)-C(sp²), C(sp²)-C(sp³), etc. |

Reactivity of the Aryl Fluoride Moiety: Nucleophilic Aromatic Substitution (SNAr) Considerations and Defluorination

The aryl fluoride bond is generally the strongest carbon-halogen bond, making it less reactive than the aryl bromide in palladium-catalyzed cross-coupling reactions. However, under specific conditions, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions on the aryl fluoride are facilitated by the presence of strong electron-withdrawing groups ortho or para to the fluorine atom. In this compound, the bromo group has a mild deactivating effect, which does not strongly promote SNAr. However, with strong nucleophiles and under forcing conditions (high temperature, polar aprotic solvents), displacement of the fluoride may be possible.

Defluorination: The selective removal of the fluorine atom is challenging due to the high strength of the C-F bond. Specific catalytic systems, often involving transition metals, are typically required for defluorination. This transformation is less common compared to the reactions of the other functional groups in the molecule.

Stereoselective Transformations and Chiral Pool Applications of this compound

As this compound is a chiral molecule, with a stereocenter at the C3 position of the piperidine ring, stereoselective transformations are of significant interest for the synthesis of enantiomerically pure derivatives, which is often a requirement for pharmaceutical applications.

Strategies for Diastereoselective and Enantioselective Derivatization

Substrate-Controlled Diastereoselective Reactions: The existing stereocenter at C3 can direct the stereochemical outcome of reactions at other positions on the piperidine ring. For example, reactions at the C2 or C4 positions may proceed with a degree of diastereoselectivity due to the steric influence of the 2-bromo-4-fluorobenzyl group.

Reagent-Controlled Enantioselective Reactions: In cases where a racemic mixture of this compound is used, enantioselective catalysis can be employed to introduce new stereocenters with high enantiomeric excess. For instance, rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective and stereoselective functionalization of piperidine derivatives. nih.govnsf.gov Chiral catalysts can differentiate between the two enantiomers of the substrate or control the stereochemistry of the newly formed chiral center.

Synthesis of Stereoisomers and Methodologies for Absolute Stereochemical Assignment

Enantioselective Synthesis: The synthesis of enantiomerically pure (R)- or (S)-3-(2-bromo-4-fluorobenzyl)piperidine can be achieved through various asymmetric synthetic strategies. These include the use of chiral auxiliaries, asymmetric catalysis, or resolution of a racemic mixture.

Stereochemical Assignment: The absolute configuration of the stereoisomers can be determined using various analytical techniques. X-ray crystallography provides unambiguous assignment of the absolute stereochemistry. Spectroscopic methods such as circular dichroism (CD) and vibrational circular dichroism (VCD), often in combination with quantum chemical calculations, can also be used to determine the absolute configuration.

Multi-Component Reactions Involving this compound as a Core Building Block

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, are highly valued for their efficiency in rapidly generating molecular complexity from simple starting materials. nih.gov The secondary amine of the piperidine ring in this compound makes it an ideal candidate for participation in several classes of MCRs, most notably the Ugi and Passerini reactions.

In a hypothetical Ugi four-component reaction (U-4CR), this compound could serve as the amine component, reacting with a ketone or aldehyde, a carboxylic acid, and an isocyanide. This reaction would yield a complex α-acylamino carboxamide derivative, incorporating diversity from the other three input molecules. The general applicability of the Ugi reaction suggests that a wide range of substituents could be introduced, leading to the rapid generation of a library of compounds based on the this compound scaffold. orgsyn.orgnih.gov

Table 1: Hypothetical Ugi Reaction with this compound

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Predicted Product Structure |

| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(1-(3-(2-bromo-4-fluorobenzyl)piperidin-1-yl)-1-oxo-1-phenylpropan-2-yl)-N-(tert-butyl)acetamide |

| Acetone | Propionic Acid | Cyclohexyl isocyanide | N-(cyclohexyl)-2-(1-(3-(2-bromo-4-fluorobenzyl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl)propanamide |

| Formaldehyde | Benzoic Acid | Benzyl (B1604629) isocyanide | N-benzyl-N-(1-(3-(2-bromo-4-fluorobenzyl)piperidin-1-yl)-1-oxo-2-phenylethyl)benzamide |

Similarly, the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide, could be adapted. wikipedia.orgorganic-chemistry.org While the canonical Passerini reaction does not directly involve an amine, modifications or related isocyanide-based MCRs could potentially incorporate this compound. The versatility of MCRs allows for the creation of diverse molecular architectures in a single step, making them a powerful tool for drug discovery. nih.gov

The development of novel MCRs for the synthesis of highly substituted piperidines is an active area of research. rsc.orgajchem-a.com These reactions often proceed with high diastereoselectivity, enabling the construction of complex, three-dimensional molecules. The use of this compound as a building block in such reactions could lead to the discovery of novel compounds with interesting biological activities.

Regioselective Functionalization of the Piperidine Ring and Benzyl Moiety

The structure of this compound offers several avenues for regioselective functionalization, allowing for the independent modification of the piperidine ring and the benzyl group.

Functionalization of the Piperidine Ring:

The piperidine ring can be functionalized at various positions through catalyst- and protecting-group-controlled C-H activation. nih.govnsf.gov The existing substituent at the C3 position influences the reactivity of the other positions. The C2 and C6 positions are electronically activated due to their proximity to the nitrogen atom, but may be sterically hindered. The C4 and C5 positions are less electronically perturbed by the nitrogen.

Rhodium-catalyzed C-H insertion reactions with diazo compounds have been shown to be effective for the functionalization of piperidines. nih.gov The site selectivity (C2, C3, or C4) can be controlled by the choice of the rhodium catalyst and the N-protecting group. nih.govresearchgate.net For this compound, after suitable N-protection (e.g., with a Boc or Cbz group), directed C-H functionalization could be achieved. For instance, functionalization at the C2 or C4 positions could be explored using specific catalyst systems.

An indirect approach for C3-functionalization involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov While the target molecule is already substituted at C3, this methodology highlights the sophisticated strategies available for manipulating the piperidine core.

Functionalization of the Benzyl Moiety:

The 2-bromo-4-fluorobenzyl group provides two distinct handles for regioselective modification: the benzylic position and the aromatic ring.

Benzylic Position: The benzylic C-H bonds are susceptible to radical reactions. For instance, free-radical bromination using N-bromosuccinimide (NBS) would be expected to occur selectively at the benzylic position due to the resonance stabilization of the resulting benzylic radical. youtube.com This would introduce a bromine atom that could then be displaced by various nucleophiles to install a range of functional groups. Oxidation of the benzylic position to a carbonyl group is also a feasible transformation.

Aromatic Ring: The bromine atom on the aromatic ring is a prime site for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings could be employed to form new carbon-carbon bonds. organic-chemistry.orgnih.gov For example, a Suzuki coupling with an arylboronic acid would introduce a new aryl group at the 2-position of the benzyl ring. Nickel-catalyzed cross-coupling reactions are also effective for C-F bond activation, though the C-Br bond is significantly more reactive, allowing for selective functionalization. beilstein-journals.org This differential reactivity allows for sequential and orthogonal functionalization of the aromatic ring.

Table 2: Potential Regioselective Functionalization Reactions

| Reaction Type | Reagents | Moiety Targeted | Predicted Product |

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Benzyl Ring (C-Br) | 3-((4-fluoro-[1,1'-biphenyl]-2-yl)methyl)piperidine |

| Heck Coupling | Styrene, Pd(OAc)₂, P(o-tol)₃, Et₃N | Benzyl Ring (C-Br) | 3-((4-fluoro-2-styrylbenzyl)piperidine |

| Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | Benzyl Ring (C-Br) | 3-((4-fluoro-2-(phenylethynyl)benzyl)piperidine |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | Benzylic Position | 3-(bromo(2-bromo-4-fluorophenyl)methyl)piperidine |

| C-H Functionalization | Ethyl 2-diazophenylacetate, Rh₂(OAc)₄ | Piperidine Ring | Ethyl 2-(3-(2-bromo-4-fluorobenzyl)piperidin-2-yl)-2-phenylacetate |

The strategic combination of these multi-component and regioselective functionalization reactions allows for the extensive diversification of the this compound core, providing access to a wide range of novel derivatives for further investigation in various scientific fields.

Role of 3 2 Bromo 4 Fluorobenzyl Piperidine As a Versatile Synthetic Intermediate

Precursor in the Construction of Complex Polycyclic N-Heterocyclic Systems

There is no available scientific literature that describes the use of 3-(2-Bromo-4-fluorobenzyl)piperidine as a precursor for the synthesis of complex polycyclic N-heterocyclic systems. While the piperidine (B6355638) and benzyl (B1604629) moieties could theoretically be incorporated into larger, fused ring systems through various cyclization strategies, no such reactions have been reported for this specific compound.

Building Block for the Assembly of Advanced Organic Scaffolds in Material Science and Chemical Biology Research

No research has been published that details the application of this compound as a building block for advanced organic scaffolds in the fields of material science or chemical biology. Its potential utility in creating novel polymers, molecular probes, or bioactive molecules has not been explored in the available literature.

Application in Divergent Synthesis Strategies for Generating Molecular Libraries

There is no documented use of this compound in divergent synthesis strategies aimed at the creation of molecular libraries. The concept of divergent synthesis involves using a common intermediate to generate a wide array of structurally diverse compounds, but this approach has not been applied to this specific starting material in any published research.

Role in Enabling Stereodivergent and Regiodivergent Syntheses

No studies have been found that demonstrate the role of this compound in enabling stereodivergent or regiodivergent syntheses. Such synthetic methods allow for the selective formation of different stereoisomers or regioisomers from a common precursor, but the utility of this compound in achieving such selectivity has not been reported.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Synthetic Organic Chemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "3-(2-Bromo-4-fluorobenzyl)piperidine" and for assessing its purity. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be crucial in this endeavor.

Based on the structure of this compound, the following table outlines the predicted ¹H NMR chemical shifts.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 7.5 | m |

| Benzyl (B1604629) CH₂ | 2.5 - 2.8 | m |

| Piperidine (B6355638) CH (position 3) | 1.8 - 2.2 | m |

| Piperidine CH₂ (positions 2, 4, 5, 6) | 1.2 - 1.9, 2.8 - 3.2 | m |

| Piperidine NH | 1.5 - 2.5 | br s |

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.

| Carbons | Predicted Chemical Shift (ppm) |

| Aromatic C-F | 158 - 162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-Br | 118 - 122 |

| Aromatic CH | 115 - 135 |

| Aromatic C (quaternary) | 130 - 140 |

| Benzyl CH₂ | 35 - 40 |

| Piperidine CH (position 3) | 38 - 42 |

| Piperidine CH₂ (positions 2, 6) | 45 - 50 |

| Piperidine CH₂ (positions 4, 5) | 25 - 30 |

Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry Determination

Two-dimensional (2D) NMR experiments are essential for confirming the precise connectivity of atoms within the molecule and for elucidating its stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the benzyl protons and the proton at the 3-position of the piperidine ring, as well as the connectivities between the protons within the piperidine ring itself.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations from the benzyl protons to the aromatic carbons and to the carbons of the piperidine ring at positions 2 and 4, confirming the attachment of the benzyl group to the 3-position of the piperidine.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of the molecule, particularly the relative orientation of the substituents on the piperidine ring. For instance, correlations between the protons of the benzyl group and specific protons on the piperidine ring would indicate their spatial proximity.

Quantitative NMR (qNMR) for Reaction Monitoring and Yield Determination

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a substance in a solution without the need for a calibration curve, provided a certified internal standard is used. In the synthesis of "this compound," qNMR could be employed to:

Monitor the progress of the reaction: By taking aliquots from the reaction mixture at different time intervals and analyzing them by qNMR, the consumption of reactants and the formation of the product can be accurately tracked.

Determine the reaction yield: After the reaction is complete, the crude product can be analyzed by qNMR using a known amount of an internal standard to determine the exact amount of "this compound" formed, thus allowing for a precise yield calculation without the need for isolation.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for confirming the molecular weight of "this compound" and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₂H₁₅BrFN. The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis and Isomer Differentiation

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. This technique would provide valuable information about the structure of "this compound". Expected fragmentation pathways would include:

Loss of the benzyl group: Cleavage of the bond between the piperidine ring and the benzyl group would result in a fragment ion corresponding to the 2-bromo-4-fluorobenzyl cation and a neutral piperidine radical.

Fragmentation of the piperidine ring: The piperidine ring can undergo characteristic ring-opening and fragmentation pathways.

Loss of bromine and fluorine: Fragmentation involving the loss of the halogen atoms from the aromatic ring would also be expected.

The unique fragmentation pattern obtained from MS/MS analysis can serve as a fingerprint for the compound, aiding in its identification and in differentiating it from potential isomers.

Advanced Chromatographic Techniques for Separation, Purification, and Chiral Analysis

Chromatographic techniques are essential for the separation and purification of "this compound" from reaction mixtures and for the analysis of its stereoisomers.